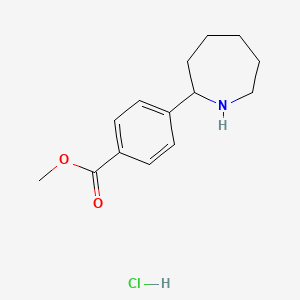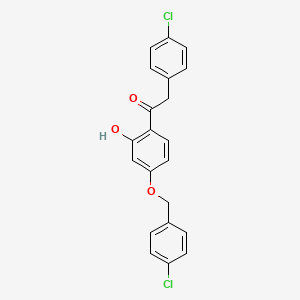
2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione
Overview
Description
2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of aryl ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a phenyl group attached to a propanedione backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) .
Chemical Reactions Analysis
2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the phenyl groups, contribute to the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity.
Comparison with Similar Compounds
2-Bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione can be compared with other similar compounds such as:
1,3-Propanedione, 2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-: This compound has an additional bromine atom, which may affect its reactivity and applications.
1,3-Propanedione, 2-bromo-1,3-bis(4-chlorophenyl)-: This compound has two chlorophenyl groups, which can influence its chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications.
Properties
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO2/c16-13(14(18)10-4-2-1-3-5-10)15(19)11-6-8-12(17)9-7-11/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWGMZTYNSFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218470 | |
| Record name | 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54458-29-6 | |
| Record name | 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54458-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-chlorophenyl)-3-phenyl-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201218470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Hexadecanoic acid, 1,6-[2-(1-oxobutoxy)-1,3-propanediyl] ester](/img/structure/B8259267.png)


![1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B8259294.png)
![1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)-](/img/structure/B8259296.png)


![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-](/img/structure/B8259321.png)
![1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B8259328.png)
